2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic heterocyclic compound featuring a tetrahydropyrrolo[1,2-a]pyrazine core. This bicyclic structure consists of fused pyrrole and pyrazine rings, partially hydrogenated to enhance stereochemical complexity and biological relevance . The compound is substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 2-position with a (2,5-difluorophenyl)sulfonyl moiety.
The tetrahydropyrrolo[1,2-a]pyrazine scaffold is notable for its presence in natural products like Hanishin and Longamide B , as well as its bioactivity in antihypoxic, antiamnesic, and aldose reductase inhibition contexts . The sulfonyl group in this compound may improve metabolic stability and binding affinity compared to simpler alkyl or aryl substituents .
Synthesis likely involves iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, a method achieving up to 95% enantiomeric excess (ee) for analogous derivatives . The 3,4-dimethoxyphenyl group could be introduced via nucleophilic substitution or Suzuki coupling, while the sulfonyl moiety may result from sulfonylation of a precursor amine .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-28-18-8-5-14(12-19(18)29-2)21-17-4-3-9-24(17)10-11-25(21)30(26,27)20-13-15(22)6-7-16(20)23/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKVEMSWGALGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=CC(=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a tetrahydropyrrolo[1,2-a]pyrazine core with a sulfonyl group and dimethoxyphenyl substituents. This unique arrangement is hypothesized to contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism is likely linked to the induction of apoptosis and cell cycle arrest .
Anticancer Activity
A series of in vitro assays were conducted to evaluate the anticancer properties of the compound. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 6.66 | CDK9 inhibition leading to apoptosis |
| HCT116 (Colorectal) | 17.66 | Induction of cell cycle arrest |
| K562 (Leukemia) | 18.24 | Apoptosis via mitochondrial pathway |
These results indicate that the compound has a potent effect on cancer cell lines through multiple pathways.
Enzyme Inhibition
In addition to anticancer activity, the compound was evaluated for its ability to inhibit specific enzymes involved in cancer progression. The findings are as follows:
- CDK9 Inhibition : The compound demonstrated an IC50 value of 0.16 µM against CDK9, indicating strong inhibitory potential .
- Other Kinases : Further studies are needed to explore its effects on other kinases involved in tumorigenesis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent.
- Colorectal Cancer Study : A study involving HCT116 cells showed that the compound not only inhibited cell proliferation but also enhanced sensitivity to conventional chemotherapeutics like 5-fluorouracil.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is critical for its development as a therapeutic agent:
- Absorption and Distribution : Initial pharmacokinetic studies suggest favorable absorption characteristics.
- Toxicity Profile : Toxicological assessments indicate a manageable safety profile at therapeutic doses; however, further studies are necessary.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Diversity: The sulfonyl group in the target compound distinguishes it from analogues with benzyl (AS-3201) or simple aryl substituents. Fluorine substitution (2,5-difluoro vs. monofluoro in other derivatives) increases electronegativity and may optimize pharmacokinetics by reducing metabolic degradation . Methoxy groups (3,4-dimethoxy vs. 4-methoxy) contribute to lipophilicity and π-stacking interactions, critical for membrane permeability and receptor binding .
Synthetic Complexity :
- AS-3201 requires a spiro-pyrrolidine-tetrone moiety, complicating synthesis compared to the target compound’s linear sulfonyl group .
- Iridium-catalyzed hydrogenation (used for similar derivatives) achieves high enantiopurity (>90% ee), essential for chiral-dependent bioactivity .
Biological Activity: AS-3201’s spiro structure confers nanomolar potency against aldose reductase, suggesting that the target compound’s sulfonyl group may need optimization to match this activity . Fluorinated derivatives (e.g., 1-(2-fluorophenyl)-tetrahydropyrrolo[1,2-a]pyrazine) lack reported bioactivity, highlighting the importance of substituent placement .
Pharmacological Potential
The sulfonyl group may mimic the electron-withdrawing effects of AS-3201’s tetrone moiety, though potency differences are likely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
